molecular formula C7H10O2 B14360067 Prop-2-yn-1-yl 2-methylpropanoate CAS No. 91873-15-3

Prop-2-yn-1-yl 2-methylpropanoate

Cat. No.: B14360067
CAS No.: 91873-15-3
M. Wt: 126.15 g/mol
InChI Key: CVTXPWAJUMVVTD-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to a 2-methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl 2-methylpropanoate can be synthesized through the esterification of 2-methylpropanoic acid with prop-2-yn-1-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of prop-2-yn-1-al or prop-2-yn-1-oic acid.

    Reduction: Formation of prop-2-en-1-yl 2-methylpropanoate or prop-1-yl 2-methylpropanoate.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl 2-methylpropanoate involves its reactivity towards various chemical species. The propargyl group can participate in cycloaddition reactions, forming triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC). Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further react with other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 2-methylpropanoate is unique due to the presence of both a propargyl group and an ester moiety, allowing it to participate in a wide range of chemical reactions. Its ability to act as an initiator in ATRP and its reactivity in cycloaddition reactions make it a valuable compound in various fields of research .

Properties

CAS No.

91873-15-3

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

prop-2-ynyl 2-methylpropanoate

InChI

InChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h1,6H,5H2,2-3H3

InChI Key

CVTXPWAJUMVVTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC#C

Origin of Product

United States

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